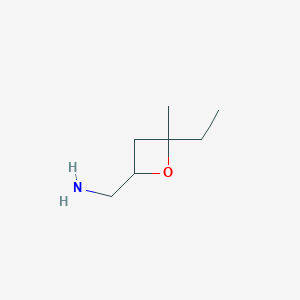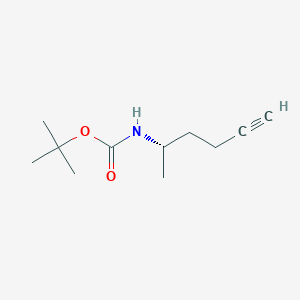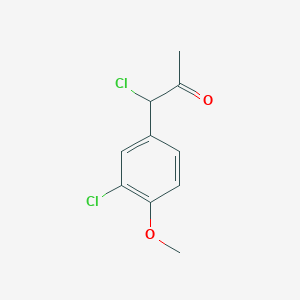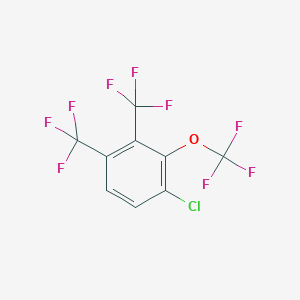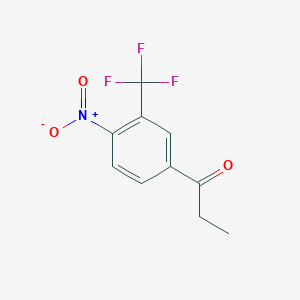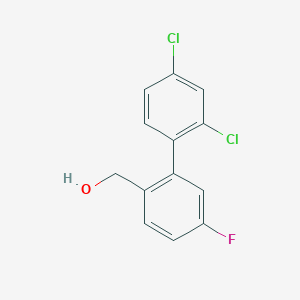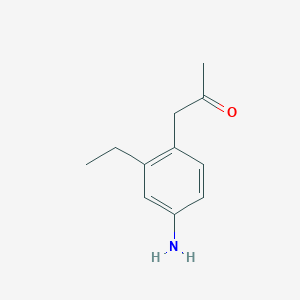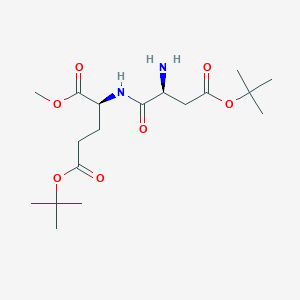
5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate is a complex organic compound that features a tert-butyl group, a methyl group, and an amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. One common method involves the use of tert-butyl esters, which are introduced into the molecule using tert-butoxycarbonyl (BOC) protecting groups . The reaction conditions often require the use of bases such as sodium hydroxide or catalysts like 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile .
Industrial Production Methods
Industrial production of such compounds often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide . The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Aplicaciones Científicas De Investigación
5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Methyl tert-butyl ether (MTBE): An organic compound used as a fuel additive.
tert-Butylbenzene: A compound used in organic synthesis.
Uniqueness
What sets 5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate apart is its combination of functional groups, which provides unique reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C18H32N2O7 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
5-O-tert-butyl 1-O-methyl (2S)-2-[[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]pentanedioate |
InChI |
InChI=1S/C18H32N2O7/c1-17(2,3)26-13(21)9-8-12(16(24)25-7)20-15(23)11(19)10-14(22)27-18(4,5)6/h11-12H,8-10,19H2,1-7H3,(H,20,23)/t11-,12-/m0/s1 |
Clave InChI |
ORDFQNXOMWIXDS-RYUDHWBXSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)[C@H](CC(=O)OC(C)(C)C)N |
SMILES canónico |
CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)C(CC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)

